Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate
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Overview
Description
It was first introduced in the 1970s and has since become one of the most commonly used insecticides due to its high efficacy, low toxicity to mammals, and relatively low environmental persistence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(3-phenoxyphenyl)valeric acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization to meet commercial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxo-5-(3-phenoxyphenyl)valeric acid.
Reduction: Ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on insect physiology and its potential as an insecticide.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of insecticides and pest control products.
Mechanism of Action
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate exerts its effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels contributes to its low toxicity in mammals.
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is unique due to its specific structural features, which confer high efficacy and low mammalian toxicity. Its phenoxyphenyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively .
Properties
IUPAC Name |
ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKFYPMMVYUFAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645596 |
Source
|
Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-67-5 |
Source
|
Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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